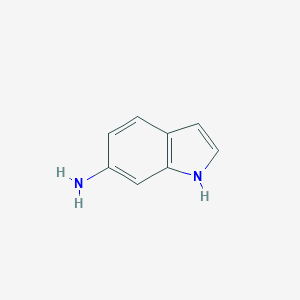

6-Aminoindol

Descripción general

Descripción

6-Aminoindole is a compound that has been identified as an inhibitor of several biological targets, including the mammalian target of rapamycin (mTOR) protein, the AcrAB-TolC efflux pump, Gli1-mediated transcription in the Hedgehog pathway, and DNA-topoisomerase II .

Synthesis Analysis

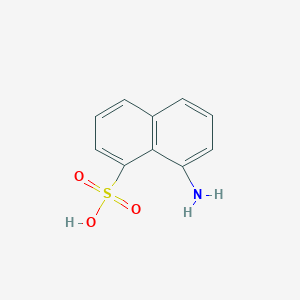

A series of diaminoindoles, including 3,4-diaminoindoles, 3,5-diaminoindoles, 3,6-diaminoindoles, and 3,7-diaminoindoles, have been synthesized from the corresponding nitroindoles. The synthesis involved a 10-step process starting from 4-nitroindole. These novel intermediates feature orthogonal protecting groups that allow them to be further diversified .

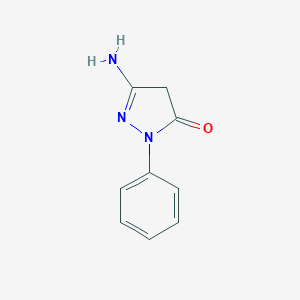

Molecular Structure Analysis

The molecular formula of 6-Aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol .

Chemical Reactions Analysis

Indole-based compounds, including 6-Aminoindole, have been found to have important biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .

Aplicaciones Científicas De Investigación

Actividad Biológica

La porción indol, que incluye 6-Aminoindol, es uno de los heterociclos más extendidos que se encuentran tanto en productos naturales como en sistemas biológicos . Los indoles tienen importantes actividades biológicas que incluyen propiedades anticancerígenas, antioxidantes, antiinflamatorias, antifúngicas, anticolinesterásicas y antibacterianas . Los científicos están interesados en la síntesis de híbridos basados en indol biológicamente activos como indol-cumarina, indol-chalcona, indol-isatina, indol-pirimidina, con el objetivo de mejorar la actividad, la selectividad y mitigar los efectos secundarios .

Electropolymerización

El this compound puede electropolymerizarse para formar poli(this compound), un material que muestra interesantes transformaciones redox . Este proceso implica la protonación-desprotonación que acompaña la transferencia de electrones . En un cierto rango de potencial, se produce un cambio de color reversible amarillo-verde .

Nanofabricación

Las películas delgadas de poli-6-aminoindol se pueden obtener mediante polimerización electroquímica en medios acuosos . Estas películas se pueden usar en sustratos transparentes flexibles . Se ha estudiado la influencia del óxido de grafeno en las condiciones de nanofabricación y las características de la estructura de la cadena polimérica .

Aplicaciones Inhibidoras

El this compound se ha identificado como un inhibidor en varias vías biológicas. Se ha utilizado como un inhibidor de la bomba de eflujo AcrAB-TolC, la transcripción mediada por Gli1 en la vía Hedgehog, la ADN-topoisomerasa II y la proteína quinasa C θ (PKCθ)

Safety and Hazards

6-Aminoindole is considered hazardous. Inhalation, ingestion, or skin contact with the material may cause severe injury or death. Effects of contact or inhalation may be delayed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

6-Aminoindole, also known as 1H-indol-6-amine, has been found to interact with several targets. These include the mammalian target of rapamycin (mTOR) protein , the AcrAB-TolC efflux pump , and Gli1-mediated transcription in the Hedgehog pathway . These targets play crucial roles in cell growth, antibiotic resistance, and cell signaling, respectively .

Mode of Action

It is known to inhibit its targets, which leads to various changes in cellular processes . For instance, inhibition of mTOR can lead to reduced cell growth and proliferation .

Biochemical Pathways

6-Aminoindole affects several biochemical pathways due to its interaction with multiple targets. For example, inhibition of the mTOR protein can affect the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival . Similarly, inhibition of the AcrAB-TolC efflux pump can affect antibiotic resistance in bacteria .

Result of Action

The result of 6-Aminoindole’s action can vary depending on the target and the cellular context. For instance, its anticancer activity was established via caspase expression and molecular docking studies using antiapoptotic protein Bcl-2 as the target receptor . It was found to induce significant cytotoxicity in MCF-7 cells and induce apoptotic cell death .

Análisis Bioquímico

Biochemical Properties

6-Aminoindole plays a role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules . For instance, indole derivatives have been reported to possess antiviral properties, with 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showing inhibitory activity against influenza A .

Cellular Effects

The effects of 6-Aminoindole on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain indole derivatives have been found to cause cell cycle arrest at the G2/M phase, triggering tumor cell apoptotic death .

Molecular Mechanism

The molecular mechanism of action of 6-Aminoindole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some indole derivatives have been found to inhibit topoisomerase II and induce DNA cross-linking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminoindole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Aminoindole vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

6-Aminoindole is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels.

Transport and Distribution

6-Aminoindole is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation.

Propiedades

IUPAC Name |

1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYTSWNVBMNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292416 | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5318-27-4 | |

| Record name | 5318-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

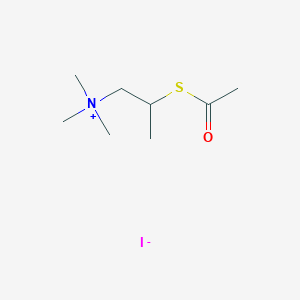

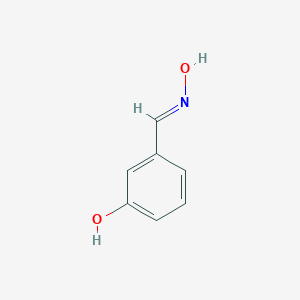

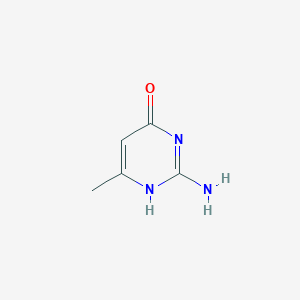

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

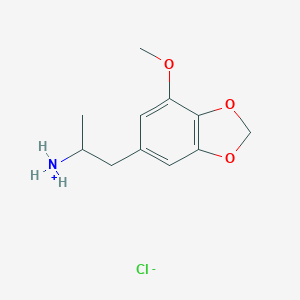

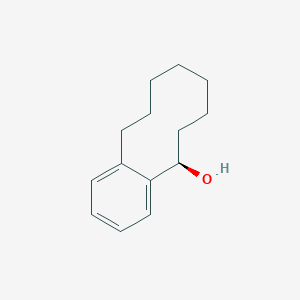

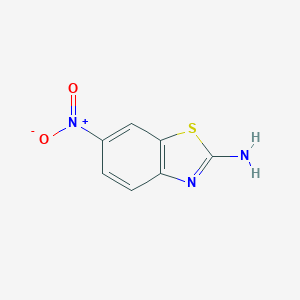

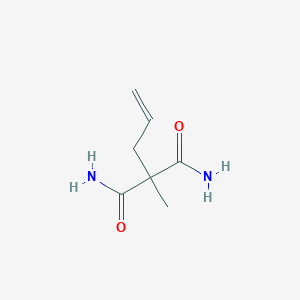

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-Aminoindole?

A1: The molecular formula of 6-Aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol.

Q2: How is 6-Aminoindole typically synthesized?

A2: 6-Aminoindole can be synthesized through various methods. One common approach, the Leimgruber-Batcho reaction, involves the condensation of substituted 2,4-dinitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by reduction with Fe/HAc. [] Another method utilizes sonication and aluminum amalgam to improve the efficiency of the Leimgruber-Batcho reaction for 6-Aminoindole synthesis. []

Q3: What spectroscopic techniques are useful for characterizing 6-Aminoindole?

A3: Several spectroscopic techniques are employed to characterize 6-Aminoindole. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, provides insights into the hydrogen atom environments within the molecule, aiding in structural elucidation. [, ] Infrared (IR) spectroscopy reveals information about functional groups present in the molecule. []

Q4: What are the primary applications of 6-Aminoindole?

A4: 6-Aminoindole serves as a key starting material for synthesizing a variety of heterocyclic compounds, including pyrroloquinolines, indolylamides, and Schiff bases. [, , , ] These derivatives often exhibit diverse biological activities, making them attractive targets for drug discovery and materials science.

Q5: How is 6-Aminoindole used in the synthesis of pyrroloquinolines?

A5: 6-Aminoindole reacts with various β-ketoesters, such as ethyl acetoacetate or oxaloacetic ester, to form pyrroloquinolines. [, , , , , , , ] This reaction typically proceeds under acidic conditions, and the substituents on the 6-Aminoindole ring can significantly influence the reaction outcome and the properties of the resulting pyrroloquinolines.

Q6: Can you provide examples of biologically active compounds derived from 6-Aminoindole?

A6: Certainly. Researchers have synthesized a range of 6-Aminoindole derivatives with promising biological activities: * Antimicrobial agents: Substituted amides and pyrroloquinolines derived from 6-Aminoindole have shown notable activity against both Gram-positive and Gram-negative bacteria, including strains resistant to existing antibiotics. [] * Antitumor agents: A 4β-NH-(6-aminoindole)-4-desoxy-podophyllotoxin derivative exhibited nanomolar potency against tumor cells by enhancing tubulin binding affinity. [] * Electroactive materials: Poly(6-aminoindole) has been explored for its electroactive properties in the development of biosensors and other electrochemical applications. [, ]

Q7: How do structural modifications of 6-Aminoindole impact the biological activity of its derivatives?

A7: Modifying the 6-Aminoindole structure significantly influences the biological activity of its derivatives. For example, introducing a trifluoromethyl group to certain 6-Aminoindole-based amides and pyrroloquinolines enhances their antibacterial potency. [] Additionally, the position and nature of substituents on the indole ring system can modulate the compounds' interactions with biological targets, affecting their activity and selectivity. [, ]

Q8: What is known about the stability of 6-Aminoindole and its derivatives?

A9: While limited information is available regarding the inherent stability of 6-Aminoindole itself, researchers have investigated the stability of its derivatives. For example, the electrochemical polymerization of 6-Aminoindole produces a stable polymer film. [] This suggests that incorporating 6-Aminoindole into larger structures can enhance its stability.

Q9: Have computational methods been employed in 6-Aminoindole research?

A10: Yes, computational chemistry plays a role in understanding the properties and behavior of 6-Aminoindole and its derivatives. For example, researchers have investigated the interaction dynamics of a charge transfer complex formed between 6-Aminoindole and chloranilic acid using computational modeling. [] Such studies provide valuable insights into molecular interactions, electronic properties, and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)

![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)

![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)